4-Hexen-1-ol, 5-methyl-2-methylene-
CAS No.: 80719-96-6
Cat. No.: VC19293830
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80719-96-6 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | 5-methyl-2-methylidenehex-4-en-1-ol |
| Standard InChI | InChI=1S/C8H14O/c1-7(2)4-5-8(3)6-9/h4,9H,3,5-6H2,1-2H3 |
| Standard InChI Key | FHNVFAPYEHSMHM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC(=C)CO)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The systematic IUPAC name 4-hexen-1-ol, 5-methyl-2-methylene- denotes a six-carbon chain with a hydroxyl group at position 1, a double bond between carbons 4 and 5, a methyl group at carbon 5, and a methylene (=CH2) group at carbon 2 . Alternative designations include 2-isopropyliden-5-methyl-hex-4-en-1-ol and isolavandulol, though these terms often reflect slight stereochemical or substituent variations .
Molecular Formula and Weight
The molecular formula is C9H16O, derived from the hexenol backbone with methyl and methylene substituents. The exact molecular weight is 140.23 g/mol, consistent with monoterpenoid alcohols .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C9H16O | |
| Exact mass | 140.120 g/mol | |
| PSA (Polar Surface Area) | 20.23 Ų | |
| LogP (Partition Coefficient) | 2.67 |
Synthesis and Industrial Production
Grignard Reaction Pathways
A patented method (EP3901125B1) outlines the synthesis of structurally related terpenoids, such as lavandulol, via Grignard reagent intermediates . For 4-hexen-1-ol, 5-methyl-2-methylene-, a similar approach involves:
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Allylic oxidation of prenol derivatives to introduce the 4-hexen backbone.
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Methylene group incorporation using methyl magnesium bromide under anhydrous conditions .
This method achieves yields exceeding 70% with high stereoselectivity, though purification requires fractional distillation due to byproduct formation .
Catalytic Isomerization
Alternative routes employ acid-catalyzed isomerization of lavandulol (2-isopropenyl-5-methyl-4-hexen-1-ol) to generate the methylene variant . Zeolite-based catalysts facilitate double-bond migration from the isopropenyl to methylene configuration, though this process is less efficient (<50% yield) .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound is a colorless liquid at room temperature, with a boiling point estimated at 159–160°C based on analogous terpenoids . Its flash point of 61°C classifies it as a combustible liquid, necessitating storage in cool, ventilated environments .
Table 2: Thermal and Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling point | 159–160°C | |
| Flash point | 61°C | |
| Density | 0.89–0.91 g/cm³ | |
| Refractive index | 1.467–1.473 |
Solubility and Reactivity
The hydroxyl and olefinic groups confer moderate hydrophilicity, with solubility in polar solvents like ethanol (≥50 mg/mL) and limited water solubility (<1 mg/mL) . The methylene group participates in Diels-Alder reactions, enabling applications in synthetic organic chemistry .
Applications and Industrial Relevance
Flavor and Fragrance Industry
As a stereoisomer of lavandulol, this compound contributes to floral and herbal scent profiles in perfumes and essential oils . Its low odor threshold (≈0.1 ppm) makes it valuable in microencapsulated fragrance formulations .
Pharmaceutical Intermediates
The methylene group’s electrophilic reactivity allows functionalization into anti-inflammatory terpenoids, though clinical applications remain exploratory . Patent EP3901125B1 highlights its role in synthesizing carboxylate esters for topical analgesics .
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